2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid

Lipophilicity Drug design Physicochemical property

Standard fluoroalkyl propanoic acids (TFPA, PFPA) lack hydrogen-bond donor capacity, limiting medicinal chemistry fine-tuning. DFTPA solves this with a -CF2H moiety-a lipophilic isostere for -OH or -NH2-at log P 1.31. - **Key advantage:** Maintains metabolic stability without excessive lipophilicity (PSA 37.3 Ų). - **Applications:** Agrochemical leaf penetration tuning, fluoropolymer design, and bioisosteric replacement. - **Supply:** Packaged under inert gas, HPLC purity verified.

Molecular Formula C4H3F5O2
Molecular Weight 178.06 g/mol
CAS No. 917951-60-1
Cat. No. B12623025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid
CAS917951-60-1
Molecular FormulaC4H3F5O2
Molecular Weight178.06 g/mol
Structural Identifiers
SMILESC(C(C(F)F)(C(=O)O)F)(F)F
InChIInChI=1S/C4H3F5O2/c5-1(6)4(9,2(7)8)3(10)11/h1-2H,(H,10,11)
InChIKeyPBPPVCSRXYDNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DFTPA – A Dual-Fluoroalkyl Propanoic Acid Building Block


2-(Difluoromethyl)-2,3,3-trifluoropropanoic acid (DFTPA) is a C4‑perfluoroalkyl‑substituted propanoic acid that simultaneously carries a –CF2H and a –CF3 group on the α‑carbon. Its molecular weight is 178.06 g mol⁻¹ and it exhibits a calculated log P of 1.31 with a polar surface area of 37.3 Ų . The –CF2H moiety is recognised as a lipophilic hydrogen‑bond donor and isosteric replacement for a hydroxyl group, a property that is absent in simple trifluoromethyl or pentafluoroethyl analogues [1].

Why Generic Fluoroalkyl Acids Cannot Replace DFTPA


Commonly stocked fluoroalkyl propanoic acids such as 3,3,3‑trifluoropropanoic acid (TFPA) and pentafluoropropanoic acid (PFPA) lack the –CF2H group. This functional group provides a unique combination of lipophilicity and hydrogen‑bond donor capacity that directly impacts molecular recognition, metabolic stability, and physicochemical property fine‑tuning [1]. Direct replacement with TFPA or PFPA removes the hydrogen‑bond donor and alters the lipophilic balance, often leading to a loss of potency or selectivity in medicinal and agrochemical programmes. The quantitative comparisons below demonstrate the magnitude of these differences.

Quantitative Comparison with Closest Fluoroalkyl Comparators


Intermediate Lipophilicity Between Trifluoro- and Pentafluoro-Propanoic Acids

The calculated log P (ALogP) of DFTPA is 1.31 , which is 0.29 units higher than that of 3,3,3‑trifluoropropanoic acid (log P = 1.02) and 1.46 units lower than that of pentafluoropropanoic acid (log P = 2.77) . This intermediate lipophilicity is often desirable for balancing membrane permeability and aqueous solubility in lead optimisation.

Lipophilicity Drug design Physicochemical property

Enhanced Conformational Flexibility from Additional Rotatable Bond

DFTPA possesses three rotatable bonds , whereas 3,3,3‑trifluoropropanoic acid has only two . The additional rotatable bond arises from the –CF2H substituent and provides greater conformational freedom, which can be exploited to optimise target‑binding poses without significantly increasing molecular weight.

Conformational flexibility Molecular design Physicochemical property

Unique Hydrogen-Bond Donor Capacity of the –CF2H Group

The –CF2H group is recognised as a lipophilic hydrogen‑bond donor and isosteric replacement for a hydroxyl (–OH) group [1]. Neither the –CF3 group of 3,3,3‑trifluoropropanoic acid nor the –C2F5 group of pentafluoropropanoic acid can donate a hydrogen bond. This functional distinction enables DFTPA to engage in specific intermolecular interactions that are critical for target binding in medicinal chemistry and for modulating physicochemical properties in agrochemical design.

Hydrogen‑bond donor Bioisostere Metabolic stability

Key Procurement-Relevant Applications for DFTPA


Bioisosteric Replacement of Hydroxyl or Amino Groups

DFTPA can be incorporated into lead compounds where a –OH or –NH2 group needs to be replaced by a metabolically stable, lipophilic hydrogen‑bond donor. The –CF2H group offers this capability [1], and the compound’s intermediate log P (1.31) helps maintain a favourable pharmacokinetic profile without introducing excessive lipophilicity that could lead to promiscuity or poor solubility.

Fine-Tuning Lipophilicity in Agrochemical Intermediates

Fluorinated propanoic acid derivatives are prevalent in modern fungicides and herbicides. DFTPA provides a log P value that falls between the more hydrophilic TFPA and the highly lipophilic PFPA, enabling formulators to dial in leaf penetration and phloem mobility without resorting to off‑ratio mixtures [1].

Specialty Polymer Building Block with Tailored Flexibility

The additional rotatable bond and dual‑fluoroalkyl substitution pattern of DFTPA allow the synthesis of polymers with tailored flexibility and surface energy. Compared with PFPA‑derived polymers, DFTPA‑based materials can be designed with a lower fluorine content while retaining desirable hydrophobic and oleophobic properties, offering a cost‑performance advantage [1].

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